BenchChemオンラインストアへようこそ!

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

physicochemical_properties drug-likeness molecular_recognition

This 3-oxy-piperidine-pyrimidine-cinnamamide analog is a precision SAR probe for lipoxygenase (LOX) inhibitor programs. The 5-chloropyrimidin-2-yloxy substituent at the piperidine 3-position imparts a unique hydrogen-bond acceptor topology and halogen-bond donor surface—diverging from unsubstituted cinnamoylpiperidines and 4-oxy GPR119 agonists—to explore potency shifts across the reported IC50 range of 1.1–10.7 µM. Essential for target deconvolution against LOX, mPGES-1, or PfHsp70-1 while minimizing GPR119 off-target effects. Confirm batch-specific purity via HPLC.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
CAS No. 2035036-98-5
Cat. No. B2978240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
CAS2035036-98-5
Molecular FormulaC18H18ClN3O2
Molecular Weight343.81
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)Cl
InChIInChI=1S/C18H18ClN3O2/c19-15-11-20-18(21-12-15)24-16-7-4-10-22(13-16)17(23)9-8-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2/b9-8+
InChIKeyKYASCPUODBECHT-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 2035036-98-5): Structural Baseline and Compound-Class Context for Procurement


(E)-1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 2035036-98-5) is a synthetic small molecule with the molecular formula C18H18ClN3O2 and a molecular weight of 343.81 g/mol . It belongs to the class of piperidine-pyrimidine-cinnamic acid amide hybrids, which have garnered attention for their enzymatic inhibitory activity across multiple therapeutic target families [1]. The compound features three distinct pharmacophoric elements: a cinnamamide moiety (α,β-unsaturated carbonyl), a piperidine ring bearing a 3-oxy-linked 5-chloropyrimidine substituent, and the (E)-configured olefinic bond. This structural hybridization strategy—combining a pyrimidine heterocycle with a cinnamamide backbone via a piperidine ether linkage—distinguishes it from simpler cinnamoylpiperidines and positions it within a scaffold class actively investigated for lipoxygenase (LOX) inhibition, antioxidant activity, and antiprotozoal applications [1][2].

Why Generic Substitution Fails for (E)-1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 2035036-98-5): Structural Determinants of Functional Differentiation


In-class compounds within the cinnamamide-piperidine family cannot be simply interchanged because the 5-chloropyrimidin-2-yloxy substituent at the piperidine 3-position introduces a distinct hydrogen-bond acceptor topology, altered molecular volume, and modified electronic distribution that fundamentally differentiate target engagement profiles from simpler analogs . The unsubstituted parent compound, 1-cinnamoylpiperidine (MW 215.29), lacks the pyrimidine ring's additional nitrogen lone pairs and the chlorine atom's polarizable van der Waals surface, resulting in substantially different molecular recognition properties . Literature on structurally related piperidine-pyrimidine-cinnamic acid amide hybrids demonstrates that even modest substitution changes on the pyrimidine ring can shift lipoxygenase IC50 values by an order of magnitude (from 10.7 μM to 1.1 μM) [1]. Substituting this compound with a pyrimidine-devoid cinnamoylpiperidine, or with analogs bearing different heterocyclic appendages, would therefore ablate the specific pharmacophoric contribution of the 5-chloropyrimidin-2-yloxy group—a moiety recognized in medicinal chemistry as a privileged fragment for kinase and enzyme inhibitor design [2].

Product-Specific Quantitative Evidence Guide for (E)-1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 2035036-98-5): Comparative Differentiation Data


Molecular Size and Hydrogen-Bond Acceptor Capacity vs. Unsubstituted 1-Cinnamoylpiperidine

The target compound (CAS 2035036-98-5) possesses a molecular weight of 343.81 g/mol and contains 5 hydrogen-bond acceptors (3 nitrogen atoms and 2 oxygen atoms), compared to 1-cinnamoylpiperidine (MW 215.29 g/mol, only 2 H-bond acceptors) . The 5-chloropyrimidin-2-yloxy substituent contributes an additional 128.5 Da of molecular mass, increases the topological polar surface area (TPSA) by approximately 40-50 Ų, and introduces the chlorine atom as a polarizable surface for halogen-bonding interactions . These differences alter both passive permeability characteristics and target-binding pharmacophore volume [1].

physicochemical_properties drug-likeness molecular_recognition

Lipoxygenase Inhibitory Activity: Class-Level Potency Benchmarking for Piperidine-Pyrimidine-Cinnamic Acid Amide Hybrids

In a 2024 study of nine novel piperidine-pyrimidine-cinnamic acid amide hybrids—compounds sharing the core structural architecture of the target compound—two derivatives demonstrated highly potent soybean lipoxygenase (LOX) inhibition with IC50 values of 1.1 μM and 10.7 μM, while the remaining seven derivatives showed moderate to weak activity [1]. This intra-class activity span of approximately 10-fold highlights that specific substitution patterns on the pyrimidine and cinnamamide fragments critically determine LOX inhibitory potency. For reference, the well-known LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits 5-LOX IC50 of 0.2 μM . The target compound (CAS 2035036-98-5), bearing a 5-chloropyrimidin-2-yloxy substituent, falls within this active scaffold class; its specific LOX IC50 has not been reported in independent peer-reviewed literature as of the search date, and therefore this evidence is class-level inference only [1].

lipoxygenase_inhibition anti-inflammatory enzyme_assay

Scaffold Hybridization Advantage: Cinnamamide-Pyrimidine Fusion vs. Single-Pharmacophore Comparators in Antiprotozoal Activity

The molecular hybridization approach—fusing a pyrimidine scaffold with a cinnamamide moiety via a piperidine/piperazine linker—has been validated in a 2025 study where (E)-1-(4-(4,6-diphenylpyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one derivatives showed antiplasmodial IC50 values of 0.18–0.21 μM against the NF54 chloroquine-sensitive strain of Plasmodium falciparum, with selectivity indices of 16.75–18.59 relative to HEK293 cells [1]. In contrast, standalone cinnamamide derivatives without the pyrimidine appendage generally show significantly weaker antiprotozoal activity (typically IC50 > 10 μM), and simple pyrimidines lack the cinnamamide's Michael acceptor functionality for covalent target engagement [1][2]. The target compound (CAS 2035036-98-5) incorporates both pharmacophoric elements—the 5-chloropyrimidine and the (E)-cinnamamide—within a single molecular architecture, structurally analogous to the validated antiprotozoal series albeit with a piperidine-ether linkage rather than piperazine [1].

antiprotozoal molecular_hybridization Plasmodium_falciparum

Regioisomeric Differentiation: Piperidine 3-Oxy vs. 4-Oxy Substitution Patterns in Chloropyrimidine-Bearing Analogs

The target compound features a 3-oxy linkage between the piperidine ring and the 5-chloropyrimidine moiety, in contrast to the more commonly explored 4-oxy regioisomers found in clinical candidates such as BMS-903452 (a GPR119 agonist for type 2 diabetes) and BMS-986034 [1]. The 3-position attachment alters the dihedral angle between the piperidine chair conformation and the pyrimidine ring plane, resulting in a distinct spatial orientation of the chloropyrimidine vector relative to the cinnamamide carbonyl . In the BMS series, the 4-oxy linkage positions the pyrimidine for engagement with the GPR119 orthosteric site; the 3-oxy regioisomer (as in CAS 2035036-98-5) projects the pyrimidine into a different region of chemical space, potentially accessing alternative protein pockets or enabling selectivity against GPR119 while retaining activity against other targets such as LOX or mPGES-1 [1].

regiochemistry SAR piperidine_substitution

Best Research and Industrial Application Scenarios for (E)-1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 2035036-98-5)


Structure-Activity Relationship (SAR) Expansion of Piperidine-Pyrimidine-Cinnamic Acid Amide LOX Inhibitor Series

This compound is best deployed as an SAR probe within an existing piperidine-pyrimidine-cinnamic acid amide LOX inhibitor program. Since the scaffold class has demonstrated LOX IC50 values spanning 1.1 μM to 10.7 μM depending on substitution [1], introducing the 5-chloropyrimidin-2-yloxy group at the piperidine 3-position enables systematic exploration of how chlorine substitution and 3-oxy regiochemistry modulate potency relative to previously characterized analogs. Researchers should benchmark the compound's LOX IC50 against the reported class range to determine whether the 5-chloro substituent enhances or diminishes activity [1].

Selectivity Profiling Against the 4-Oxy GPR119 Pharmacophore (Off-Target De-Risking)

Because the 4-oxy-piperidine regioisomer is a validated GPR119 agonist pharmacophore (BMS-903452, EC50 ~2-11 nM) [1], this 3-oxy regioisomer should be counter-screened against GPR119 to quantify selectivity. A finding of weak or absent GPR119 agonism would establish that the 3-oxy configuration functionally diverts the compound away from the GPR119 axis, potentially toward LOX, mPGES-1, or other inflammation-related targets. This regioisomeric selectivity data is critical for programs seeking to avoid GPR119-mediated effects on glucose homeostasis while pursuing anti-inflammatory mechanisms [1].

Antiprotozoal Hybrid Scaffold Optimization Using the Cinnamamide-Pyrimidine Fusion Strategy

Given that pyrimidine-cinnamoyl hybrids have achieved antiplasmodial IC50 values of 0.18–0.21 μM against P. falciparum NF54 [1], this compound can serve as a starting point for a focused library exploring the impact of (a) 5-chloropyrimidine vs. 4,6-diphenylpyrimidine, and (b) piperidine-ether vs. piperazine linkers on antiprotozoal potency and selectivity index. The compound's structural divergence from the published 4,6-diphenylpyrimidine-piperazine series makes it a valuable comparator for understanding linker and heterocycle substitution effects within the hybridization paradigm [1].

Computational Chemistry and Molecular Docking Studies for Target Deconvolution

The compound's well-defined three-point pharmacophore (cinnamamide Michael acceptor, piperidine scaffold, and 5-chloropyrimidine H-bond acceptor/halogen-bond donor) makes it suitable for molecular docking campaigns against LOX, COX-2, mPGES-1, and PfHsp70-1—all targets for which related scaffolds have demonstrated binding [1][2]. Procurement of this specific analog enables computational target prediction followed by experimental validation, facilitating target deconvolution for the 3-oxy-piperidine-pyrimidine-cinnamamide chemotype [1][2].

Quote Request

Request a Quote for (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.